Physicochemical Differentiation: Lower Molecular Weight and Reduced Lipophilicity vs. the CRY1 Stabilizer KL101
The target compound exhibits a molecular weight of 315.4 g/mol and a calculated XLogP3-AA of 2.7, compared to KL101 (CAS 396721-89-4) which has a molecular weight of 377.5 g/mol and an estimated logP of approximately 3.5–4.0 [1]. The lower MW (−62.1 g/mol) and lower lipophilicity of the target compound place it more favorably within Lipinski's rule-of-five space, suggesting potentially superior aqueous solubility and a reduced likelihood of off-target binding related to excessive lipophilicity [1]. The topological polar surface area (TPSA) of the target compound is 72.2 Ų, below the 140 Ų threshold for oral bioavailability [1].
| Evidence Dimension | Molecular weight (g/mol) and predicted logP |
|---|---|
| Target Compound Data | MW 315.4 g/mol; XLogP3-AA 2.7 |
| Comparator Or Baseline | KL101 (396721-89-4): MW 377.5 g/mol; estimated logP ~3.5–4.0 |
| Quantified Difference | ΔMW = −62.1 g/mol; ΔlogP ≈ −0.8 to −1.3 units |
| Conditions | Computed properties from PubChem (XLogP3-AA) and vendor-reported values for KL101 |
Why This Matters
Superior predicted drug-likeness metrics increase the probability of favorable absorption and reduce the risk of promiscuous binding during primary screening campaigns.
- [1] PubChem Compound Summary for CID 5048301. National Center for Biotechnology Information (2025). View Source
